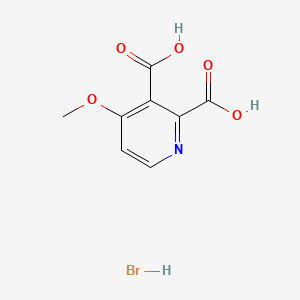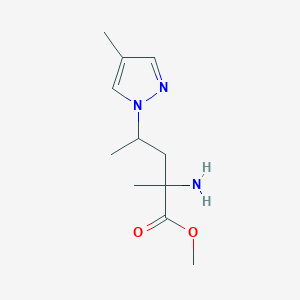
1-(2,6-Dimethylbenzyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,6-Dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride is an organic compound characterized by a cyclopropane ring substituted with a sulfonyl chloride group and a 2,6-dimethylphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane-1-sulfonyl chloride with 2,6-dimethylbenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2,6-Dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield sulfonic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Triethylamine, dichloromethane, 0-25°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Major Products:
- Sulfonamide derivatives
- Sulfonate esters
- Sulfonothioate derivatives
- Sulfonic acids
Aplicaciones Científicas De Investigación
1-[(2,6-Dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride has several applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide-based drugs and agrochemicals .
- Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
- Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential anti-inflammatory and anticancer agents.
- Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-[(2,6-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets include nucleophilic sites on biomolecules, such as amino groups on proteins, leading to the formation of stable sulfonamide linkages. These interactions can alter the biological activity of the target molecules, making the compound useful in biochemical studies and drug development .
Comparación Con Compuestos Similares
- Cyclopropanesulfonyl chloride
- Cyclohexanesulfonyl chloride
- Cyclopentanesulfonyl chloride
Comparison: 1-[(2,6-Dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride is unique due to the presence of the 2,6-dimethylphenylmethyl group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to other sulfonyl chlorides. Additionally, the cyclopropane ring provides rigidity and stability, which can be advantageous in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C12H15ClO2S |
|---|---|
Peso molecular |
258.76 g/mol |
Nombre IUPAC |
1-[(2,6-dimethylphenyl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H15ClO2S/c1-9-4-3-5-10(2)11(9)8-12(6-7-12)16(13,14)15/h3-5H,6-8H2,1-2H3 |
Clave InChI |
WZVMYYMDQVEYIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CC2(CC2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-5-fluorobenzoic acid](/img/structure/B15326198.png)




![methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride](/img/structure/B15326241.png)






![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B15326287.png)

